molecular formula C20H25N3O3S B2557842 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 2380171-80-0

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No. B2557842
CAS RN: 2380171-80-0
M. Wt: 387.5
InChI Key: VGLIYNCYFIULJE-UHFFFAOYSA-N
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Description

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide, commonly known as MORPH, is a chemical compound that has been widely studied for its potential applications in scientific research. The unique structure of MORPH makes it a promising candidate for use in a variety of biochemical and physiological experiments. In

Mechanism of Action

The mechanism of action of MORPH is complex and varies depending on the specific application. In general, MORPH has been shown to interact with specific enzymes, receptors, and ion channels in a manner that modulates their activity. For example, MORPH has been shown to bind to the NMDA receptor and inhibit its activity, leading to a decrease in neuronal excitability. In cancer cells, MORPH has been shown to inhibit the activity of enzymes involved in DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MORPH are also dependent on the specific application. In neuroscience, MORPH has been shown to modulate synaptic transmission, leading to changes in neuronal activity and behavior. In cancer cells, MORPH has been shown to induce apoptosis and inhibit cell proliferation. In drug discovery, MORPH has been used as a scaffold for the development of compounds with improved pharmacological properties, such as increased potency and selectivity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MORPH in lab experiments is its unique structure, which allows for specific interactions with enzymes, receptors, and ion channels. Additionally, MORPH has been shown to have low toxicity and good bioavailability, making it a promising candidate for use in drug discovery. However, one limitation of using MORPH is its relatively complex synthesis method, which can be time-consuming and expensive. Additionally, the effects of MORPH can be highly dependent on the specific application, making it important to carefully consider the experimental design and conditions.

Future Directions

There are a number of future directions for the use of MORPH in scientific research. One area of interest is the development of novel compounds based on the structure of MORPH, with improved pharmacological properties and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of MORPH in different applications, and to identify potential side effects and limitations. Finally, the use of MORPH in combination with other compounds or therapies may have synergistic effects and lead to improved treatment options for a variety of diseases.

Synthesis Methods

The synthesis of MORPH involves the reaction of 4-morpholin-4-ylthian-4-ylmethanol with 5-phenyl-1,2-oxazole-3-carboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the resulting product is purified using column chromatography. The yield of MORPH can be improved through optimization of the reaction conditions, such as the choice of solvent and reaction temperature.

Scientific Research Applications

MORPH has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, MORPH has been shown to modulate the activity of ion channels and receptors, making it a useful tool for studying neuronal signaling pathways. In cancer research, MORPH has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In drug discovery, MORPH has been used as a scaffold for the development of novel compounds with improved pharmacological properties.

properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-19(17-14-18(26-22-17)16-4-2-1-3-5-16)21-15-20(6-12-27-13-7-20)23-8-10-25-11-9-23/h1-5,14H,6-13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLIYNCYFIULJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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